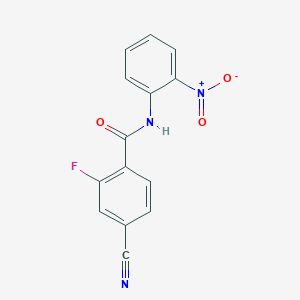

![molecular formula C16H13N3O4 B4407321 3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4407321.png)

3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone

Descripción general

Descripción

Synthesis Analysis

Quinazolinones, including 3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone, can be synthesized through multiple methods. One approach involves cyclization reactions of 2-aminobenzamides with a range of acyclic or cyclic 1,3-diketones via C–C bond cleavage, yielding various quinazolinone derivatives. This method, facilitated by catalysts such as camphorsulfonic acid in an aqueous solution of biodegradable ethyl lactate, demonstrates the compound's synthesis versatility (Shen et al., 2015).

Molecular Structure Analysis

Quinazolinones exhibit a unique molecular structure characterized by a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of substituents like the 3-nitrophenoxyethyl group impacts the electronic configuration and steric properties, influencing the compound's reactivity and function. The molecular structure has been elucidated using techniques such as IR, 1H-NMR, and MS, providing insights into the compound's chemical environment and potential interactions (Georgey et al., 2008).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, reflecting their chemical properties. Reactions include nucleophilic substitutions, where the quinazolinone acts as a substrate for electrophiles due to the electron-rich nature of the nitrogen atom in the pyrimidine ring. The nitro group in this compound enhances its reactivity by withdrawing electron density from the ring, facilitating electrophilic substitutions at other positions (Smith et al., 1996).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The presence of the nitro and ether groups affects its solubility in organic solvents and water, making it suitable for applications requiring specific solubility characteristics. The compound's melting point and crystal structure provide additional information crucial for its handling and application in various domains (Tulyasheva et al., 2005).

Chemical Properties Analysis

This compound's chemical properties, such as reactivity, stability, and interaction with other chemical species, are essential for its potential applications. The nitro group enhances its acidity and electrophilic character, making it reactive towards nucleophiles. Its stability under various conditions is critical for its storage and use in chemical synthesis or other applications (El-hashash et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(3-nitrophenoxy)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-16-14-6-1-2-7-15(14)17-11-18(16)8-9-23-13-5-3-4-12(10-13)19(21)22/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXENHUOPEVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

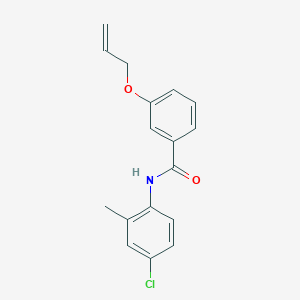

![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)

![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)

![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)

![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)

![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)

![4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4407334.png)

![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)

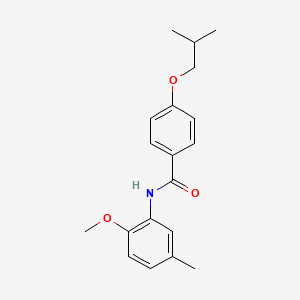

![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)